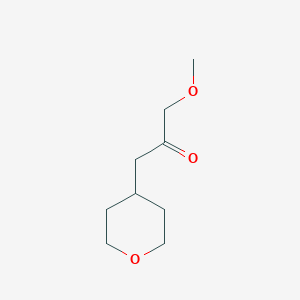

1-Methoxy-3-(oxan-4-yl)propan-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

1-methoxy-3-(oxan-4-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-11-7-9(10)6-8-2-4-12-5-3-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTCRSDDNXJPDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)CC1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxy 3 Oxan 4 Yl Propan 2 One and Analogues

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of 1-Methoxy-3-(oxan-4-yl)propan-2-one reveals several key disconnections that inform the synthetic strategy. The primary bonds for disconnection are the carbon-carbon bond of the ketone and the carbon-oxygen bond of the ether. This leads to three main fragments: a methoxy-containing unit, a central carbonyl group, and an oxane-containing moiety. Strategic considerations involve the order of bond formation and the introduction of functional groups to minimize side reactions and maximize yield. The stability of the oxane ring under various reaction conditions is a crucial factor in planning the synthetic sequence.

Classical Synthetic Approaches

Traditional methods in organic synthesis provide a robust foundation for the construction of this compound. These approaches are typically divided into the formation of the core functional groups: the ketone, the ether, and the oxane ring.

The formation of the ketone functional group is a central step in the synthesis. Classical methods for ketone synthesis often involve the oxidation of secondary alcohols or the reaction of organometallic reagents with carboxylic acid derivatives. For instance, the oxidation of a corresponding secondary alcohol precursor, 1-methoxy-3-(oxan-4-yl)propan-2-ol, using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would yield the desired ketone.

Another classical approach involves the use of organometallic reagents. For example, a Grignard reagent derived from an oxane-containing halide could react with methoxyacetyl chloride. However, careful control of reaction conditions is necessary to prevent over-addition to the ketone product.

More advanced "classical" methods might employ acylation of an appropriate organometallic species. For instance, an organocadmium or organocuprate reagent derived from the oxane moiety could be acylated with methoxyacetyl chloride. These reagents are generally less reactive than Grignard or organolithium reagents, which helps to prevent the formation of tertiary alcohol byproducts.

Recent developments in carbonylation reactions also offer pathways to ketones. rsc.org While often catalyzed by transition metals, the fundamental transformation of introducing a carbonyl group can be considered a key pathway. rsc.org For example, a palladium-catalyzed carbonylation of an appropriate organohalide in the presence of a suitable coupling partner could be envisioned. rsc.orgpurdue.eduacs.org

Table 1: Selected Classical Methods for Ketone Synthesis

| Method | Reactants | General Conditions | Key Considerations |

| Oxidation of Secondary Alcohol | 1-methoxy-3-(oxan-4-yl)propan-2-ol | PCC, Swern, Dess-Martin | Availability of alcohol precursor |

| Grignard Reaction | Oxan-4-ylmagnesium halide + Methoxyacetyl chloride | Anhydrous ether or THF, low temp. | Potential for over-addition |

| Gilman Reagent | Lithium di(oxan-4-ylmethyl)cuprate + Methoxyacetyl chloride | Anhydrous ether or THF, low temp. | Preparation of the organocuprate |

| Friedel-Crafts Acylation | (Not directly applicable) | Lewis Acid (e.g., AlCl₃) | Requires an aromatic substrate |

The methoxy (B1213986) group can be introduced via several classical etherification strategies. The Williamson ether synthesis is a prominent and versatile method. fiveable.memasterorganicchemistry.comopenstax.orgwikipedia.org This reaction involves the SN2 displacement of a halide by an alkoxide. masterorganicchemistry.comwikipedia.org In the context of our target molecule, this could involve the reaction of sodium methoxide (B1231860) with a precursor such as 1-chloro-3-(oxan-4-yl)propan-2-one. The success of this reaction is highly dependent on the nature of the substrate, with primary halides being the most effective to avoid competing elimination reactions. openstax.org

Another approach is the acid-catalyzed addition of methanol (B129727) to a suitable alkene precursor, although this is less direct for the target structure. Alkoxymercuration-demercuration offers a milder alternative for the Markovnikov addition of an alcohol to an alkene, which could be a viable strategy if a suitable unsaturated precursor is available. libretexts.org

Table 2: Comparison of Ether Synthesis Methods

| Method | General Reaction | Advantages | Limitations |

| Williamson Ether Synthesis | R-O⁻Na⁺ + R'-X → R-O-R' | Versatile, well-established. fiveable.memasterorganicchemistry.comopenstax.orgwikipedia.org | Requires a primary halide for best results; potential for elimination. openstax.org |

| Acid-Catalyzed Dehydration | 2 R-OH → R-O-R + H₂O | Simple, for symmetrical ethers. | Limited to primary alcohols to avoid alkene formation. openstax.org |

| Alkoxymercuration-Demercuration | Alkene + R-OH + Hg(OAc)₂; then NaBH₄ | Good for Markovnikov addition, mild conditions. libretexts.org | Use of toxic mercury reagents. |

The oxane (tetrahydropyran) ring is a common motif in natural products and can be synthesized through various methods. One of the most common approaches is the Prins reaction, which involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. Functionalization of a pre-existing oxane ring is also a key strategy. For instance, starting from commercially available 4-formyloxane, a Wittig reaction or a Grignard addition could be employed to introduce the necessary carbon chain, which is then further elaborated to the final ketone.

Another strategy involves the intramolecular cyclization of a halo-alcohol or a diol. For example, a 1,5-halohydrin can undergo intramolecular Williamson ether synthesis to form the tetrahydropyran (B127337) ring.

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. Transition metal catalysis has become an indispensable tool in this regard. researchgate.net

Transition metal catalysts, particularly those based on palladium, copper, rhodium, and iron, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.netsioc-journal.cn

For the synthesis of the ketone moiety, palladium-catalyzed carbonylative coupling reactions are powerful tools. purdue.eduacs.org For instance, a Stille or Suzuki coupling of an organostannane or organoboron derivative of the oxane moiety with methoxyacetyl chloride in the presence of a palladium catalyst and carbon monoxide could construct the ketone. acs.org Transition metals like nickel have also been used to catalyze the cross-coupling of organozinc reagents with aromatic aldehydes to form aryl ketones. researchgate.net Furthermore, tandem reactions catalyzed by gold or silver have been developed to synthesize aromatic ketones from propargyl esters. pkusz.edu.cnacs.org

In the realm of etherification, copper- and palladium-catalyzed C-O cross-coupling reactions (Buchwald-Hartwig etherification) have emerged as powerful alternatives to the classical Williamson synthesis, especially for the formation of aryl ethers. researchgate.netnih.gov These methods often exhibit greater functional group tolerance. nih.govchemrxiv.org Iron-catalyzed etherification reactions have also been developed as a more environmentally benign and cost-effective alternative. nih.gov Recent advancements have even enabled the direct C-H etherification, where a C-H bond is directly converted to a C-O bond, offering a highly atom-economical approach. researchgate.net

Table 3: Overview of Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst | Application in Synthesis | Key Features |

| Carbonylative Coupling | Palladium | Ketone formation | Unites two fragments with carbon monoxide. acs.org |

| C-O Cross-Coupling | Palladium, Copper | Ether formation | High functional group tolerance. researchgate.netnih.govchemrxiv.org |

| C-H Functionalization | Rhodium, Ruthenium, Palladium | Direct introduction of functional groups | High atom economy. researchgate.netsioc-journal.cnresearchgate.net |

| Tandem Cyclization | Gold, Silver | Formation of cyclic ketones | Complex structures from simple precursors. pkusz.edu.cnacs.org |

Organocatalysis and Biocatalysis for Asymmetric Synthesis

The creation of chiral molecules in an enantiomerically pure form is a significant challenge in chemical synthesis. Asymmetric catalysis, using either small organic molecules (organocatalysis) or enzymes (biocatalysis), offers powerful solutions to this problem.

Organocatalysis: The use of small, metal-free organic molecules to catalyze chemical transformations has emerged as a major area of research. frontiersin.org Proline, a naturally occurring amino acid, is a prominent example of an organocatalyst. youtube.com It can be used in its natural L-proline form to catalyze reactions like the aldol (B89426) reaction, producing specific stereoisomers. youtube.com The mechanism often involves the formation of an enamine intermediate from a ketone and the secondary amine of proline. youtube.com This enamine then reacts with an electrophile, with the stereochemical outcome controlled by the chiral environment of the catalyst. youtube.com This approach allows for the synthesis of specific enantiomers of products like 1,3-syn Mannich reaction products. youtube.com

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green chemistry applications. jk-sci.comnih.gov In the context of ketone synthesis, ketone reductases (KREDs) and alcohol dehydrogenases are commonly used for the enantioselective reduction of prochiral ketones to chiral alcohols. acsgcipr.org This transformation is crucial for producing chiral building blocks that can be further converted into other valuable molecules. acsgcipr.org Lipases, another class of enzymes, are also widely employed. For instance, Candida antarctica lipase (B570770) B (Novozym 435) has been shown to catalyze novel decarboxylative Michael additions to produce complex heterocyclic compounds like 1,4-benzoxazinone derivatives in a one-pot process. nih.gov The use of biocatalysts can lead to high yields and selectivities while minimizing waste. nih.govnih.gov

Green Chemistry Principles in Synthesis

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. sigmaaldrich.commsu.edu These principles are increasingly being applied to the synthesis of ketones and other organic compounds. frontiersin.org

Atom economy, a concept developed by Barry Trost, is a measure of how efficiently the atoms of the reactants are incorporated into the desired product. jk-sci.comnumberanalytics.comskpharmteco.com Reactions with high atom economy generate minimal waste. numberanalytics.com

Strategies to maximize atom economy include:

Addition Reactions: These reactions, where all the atoms of the reactants are combined in the final product, are inherently atom-economical. jk-sci.comrsc.org The aza-Michael reaction, a type of conjugate addition, is an excellent example of an atom-efficient method for synthesizing β-aminocarbonyl compounds. mdpi.com

Catalysis: Catalytic reactions are preferred over stoichiometric ones because catalysts are used in small amounts and can be recycled, reducing waste. sigmaaldrich.com

The Wittig reaction, a common method for synthesizing alkenes from ketones, is an example of a reaction with low atom economy due to the formation of a phosphine (B1218219) oxide byproduct. rsc.org In contrast, reactions like the Diels-Alder cycloaddition can achieve 100% atom economy. nih.gov

| Reaction Type | Description | Atom Economy | Example |

|---|---|---|---|

| Addition Reaction | Reactants combine to form a single product with no other substances produced. | High (often 100%) | Diels-Alder Reaction nih.gov |

| Isomerization | A molecule is transformed into an isomer with a different arrangement of atoms. | High (100%) | Ruthenium-catalyzed isomerization of propargyl alcohols. jk-sci.com |

| Wittig Reaction | A ketone or aldehyde reacts with a phosphonium (B103445) ylide to form an alkene and a phosphine oxide. | Low | Formation of an alkene from a ketone. rsc.org |

Solvents are a major contributor to waste in chemical processes. tudelft.nl Therefore, a key principle of green chemistry is to use safer solvents or, ideally, to conduct reactions without any solvent. sigmaaldrich.commsu.edu

Solvent-Free Synthesis: Performing reactions in the absence of a solvent offers numerous advantages, including reduced waste, lower costs, and often, shorter reaction times. tandfonline.comacs.org Microwave irradiation is a technique that can facilitate solvent-free reactions by providing efficient energy transfer. tandfonline.comacs.org For example, α,β-unsaturated ketones can be synthesized rapidly and in high yields from acetals and aryl ketones under solvent-free microwave conditions. tandfonline.comtandfonline.com Similarly, the synthesis of thioketones using Lawesson's reagent can be achieved efficiently without a solvent under microwave irradiation. acs.org

Greener Solvents: When a solvent is necessary, the choice of solvent is critical. Green chemistry promotes the use of solvents that are less toxic, derived from renewable resources, and have a lower environmental impact. sigmaaldrich.commerckmillipore.com

| Conventional Solvent | Greener Alternative(s) | Key Advantages of Alternative |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, less toxic. sigmaaldrich.com |

| Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME) | Higher boiling point, resists peroxide formation, more stable. merckmillipore.comsigmaaldrich.com |

| Dimethylformamide (DMF), Dimethylsulfoxide (DMSO) | Polyethylene glycols (PEGs) | Higher boiling point, higher flash point, increased biodegradability. merckmillipore.com |

| Methanol, Acetonitrile | Ethanol (B145695), Isopropyl alcohol | Lower toxicity, increased biodegradability. merckmillipore.com |

| Xylene, Toluene | Volatile methyl siloxanes (VMS) | Higher boiling point, higher flash point, lower volatility. merckmillipore.com |

Water is also considered a green solvent and can be used to accelerate certain organic reactions. researchgate.net Bio-based solvents, such as ethanol derived from biological sources, are also gaining prominence. sigmaaldrich.com

The prevention of waste is a fundamental principle of green chemistry. sigmaaldrich.commsu.edu This involves designing synthetic routes that minimize the formation of by-products and allow for the recycling of reagents and catalysts.

One approach to waste minimization is the use of catalytic processes. For instance, the oxidation of benzylic alcohols to aldehydes using gaseous nitrogen dioxide can be a waste-free process, as the gaseous by-products are converted to nitric acid. nih.gov Similarly, the development of recyclable catalysts, such as Au-Pd nanoparticles supported on porous carbon for the aerobic oxidation of benzylic compounds to ketones, contributes to waste reduction. mdpi.com

The E-factor, which is the ratio of the mass of waste to the mass of product, is a useful metric for quantifying the environmental impact of a chemical process. tudelft.nl A lower E-factor indicates a more environmentally friendly process. tudelft.nl

Reducing the energy consumption of chemical reactions is another key aspect of green chemistry. sigmaaldrich.commsu.edu This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. researchgate.net

Microwave-assisted synthesis is an energy-efficient technique that can significantly shorten reaction times and improve yields. tandfonline.comacs.org The use of highly active catalysts can also lower the activation energy of a reaction, allowing it to proceed under milder, less energy-intensive conditions. jk-sci.com For example, the use of bimetallic Au-Pd nanocatalysts allows for the selective oxidation of indane to indanone at a relatively low temperature of 120 °C. mdpi.com

Advanced Synthetic Techniques

Modern synthetic chemistry is constantly evolving, with new techniques being developed to improve efficiency, selectivity, and sustainability.

Solid-Phase Synthesis: This technique involves attaching a reactant to a solid support, carrying out a series of reactions, and then cleaving the desired product from the support. mdpi.com It simplifies purification by allowing for the easy removal of excess reagents and by-products through filtration. Solid-phase synthesis has been applied to the traceless synthesis of ketones from acid-labile enol ethers. mdpi.com

Flow Chemistry: In flow chemistry, reactants are continuously pumped through a reactor, where they mix and react. This technique offers several advantages over traditional batch processing, including better temperature control, improved safety, and the potential for easier scale-up.

Photoredox Catalysis: This method uses light energy to drive chemical reactions. organic-chemistry.org It has been employed for the selective oxidation of alkenes to carbonyls under mild conditions using a manganese catalyst and oxygen. organic-chemistry.org

Flow Chemistry Applications for Continuous Synthesis

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, providing significant advantages over traditional batch processing. flinders.edu.aueuropa.eu By conducting reactions in a continuously flowing stream through a reactor, this methodology allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. europa.eunih.gov

The application of flow chemistry is particularly advantageous for ketone synthesis. For instance, an efficient continuous flow synthesis of ketones from carbon dioxide and organolithium or Grignard reagents has been developed, which significantly suppresses the formation of undesired byproducts compared to conventional batch methods. nih.gov The precise control of temperature and residence time is crucial, as demonstrated in the lithiation of dibromomethane (B42720) in a flow system, which is challenging in batch due to the instability of the intermediate. rsc.org

Furthermore, flow chemistry enables the safe and efficient execution of transformations that are difficult to scale up in batch mode. Aerobic photochemical C(sp³)–H oxidations to produce ketones have been successfully implemented in flow reactors, which improve gas-liquid mixing and light irradiation for better yields. rsc.org Biocatalytic processes, such as the bioamination of ketones using immobilized ω-transaminases, have also been successfully translated to continuous flow packed-bed reactors, demonstrating excellent performance and stability over several days of operation. nih.gov The integration of flow chemistry with other modern synthetic methods, such as multicomponent reactions, represents a particularly powerful strategy. A continuous flow approach for the Passerini reaction to produce α-acyloxy ketones has been shown to yield products in excellent yields with short residence times, avoiding the need for extensive purification. frontiersin.orgresearchgate.net

Table 1: Examples of Ketone Synthesis in Continuous Flow

Reaction Type Substrates Flow Conditions Yield Grignard Addition Weinreb amide, Phenylmagnesium bromide 60 °C, 5 min residence time 97% acs.org Passerini Reaction Arylglyoxals, Isocyanides, Carboxylic acids Short residence times Excellent frontiersin.org Claisen Condensation Ketone, Ethyl glyoxalate 115 °C, 22 min residence time 74% acs.org Bioamination 1-phenoxypropan-2-one, 2-propylamine 72-120 hours ~70-90% conversion nih.gov CO₂ Addition CO₂, Organolithium/Grignard reagents Not specified High selectivity nih.gov

Multicomponent Reactions (MCRs) for Structural Complexity

Multicomponent reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single, one-pot operation to form a complex product that incorporates most or all of the atoms of the starting materials. nih.gov This inherent atom economy, combined with procedural simplicity and the ability to rapidly generate diverse chemical libraries, makes MCRs a cornerstone of modern medicinal and organic chemistry. nih.govnumberanalytics.com For the synthesis of analogues of this compound, isocyanide-based MCRs such as the Passerini and Ugi reactions are particularly relevant, as they utilize a ketone as a key building block.

Passerini Reaction: The Passerini reaction is a three-component reaction between a ketone (or aldehyde), a carboxylic acid, and an isocyanide, which yields an α-acyloxy amide. wikipedia.orgchemistnotes.com First described by Mario Passerini in 1921, it is one of the oldest and most fundamental isocyanide-based MCRs. wikipedia.org The reaction mechanism is solvent-dependent; in polar solvents, it is proposed to proceed through an ionic pathway, while a concerted mechanism is favored in aprotic, non-polar solvents. wikipedia.orgchemistnotes.com This reaction is exceptionally versatile for creating functionalized α-acyloxy ketones and their derivatives, which are valuable intermediates in organic synthesis. frontiersin.org For example, the reaction between arylglyoxals, isocyanides, and carboxylic acids produces α-acyloxy ketones bearing an α-carboxamide moiety. frontiersin.org

Ugi Reaction: The Ugi reaction is a four-component reaction that combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to produce a bis-amide (an α-acetamido carboxamide derivative). nih.govnumberanalytics.comwikipedia.org This powerful reaction allows for the formation of multiple chemical bonds in a single step, leading to peptide-like structures with high molecular complexity and diversity. numberanalytics.comnumberanalytics.com The mechanism involves the initial formation of an imine from the ketone and amine, which is then protonated by the carboxylic acid. nih.govwikipedia.org Subsequent nucleophilic attack by the isocyanide, followed by the addition of the carboxylate anion and a final Mumm rearrangement, drives the reaction to completion. wikipedia.org While many aldehydes are suitable substrates, the use of ketones can sometimes require preformation of the imine intermediate, though simple cyclic ketones often react in high yields in one-pot procedures. nih.gov The Ugi reaction is a cornerstone of combinatorial chemistry for the rapid synthesis of compound libraries for drug discovery. wikipedia.org

Table 2: Application of MCRs in the Synthesis of Complex Ketone Analogues

Reaction Type Ketone Component Other Reactants Product Type Passerini Reaction Ketone/Aldehyde Carboxylic Acid, Isocyanide α-Acyloxy Amide wikipedia.orgchemistnotes.com Ugi Reaction Ketone/Aldehyde Amine, Carboxylic Acid, Isocyanide Bis-Amide numberanalytics.comwikipedia.org Passerini Reaction (TiCl₄ assisted) 1-(4-Fluorophenylsulfonyl)propan-2-one 4-Cyano-3-(trifluoromethyl)phenylisocyanide α-Hydroxy Amide (Bicalutamide) researchgate.net Ugi Reaction Cyclic and Acyclic Ketones Amine, Carboxylic Acid, Isocyanide α,α-Disubstituted Amino Acid Amides nih.gov Prins-Type Cyclization Cyclic Ketones Homoallylic alcohol, Sulfonic acid Spirocyclic Tetrahydropyrans scispace.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental NMR data for 1-Methoxy-3-(oxan-4-yl)propan-2-one is scarce, theoretical predictions can be made based on its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The methoxy (B1213986) group (CH₃O-) would likely appear as a singlet. The protons on the carbon adjacent to the carbonyl group and the methoxy group would have a specific chemical shift, while the protons of the oxane ring would exhibit complex splitting patterns due to their various spatial arrangements.

The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms. Key signals would include the carbonyl carbon, the carbons of the methoxy group and the oxane ring, and the methylene (B1212753) carbons of the propanone chain. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone, typically appearing in the range of 1700-1725 cm⁻¹. openstax.orgpressbooks.pubfiveable.meoregonstate.edu Additionally, C-O stretching vibrations from the ether linkage of the methoxy group and the oxane ring would be observable, usually in the 1050-1250 cm⁻¹ region. docbrown.info The presence of C-H stretching vibrations from the alkyl and methoxy groups would also be evident. openstax.orgpressbooks.pub

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. PubChemLite predicts a monoisotopic mass of 172.10994 Da. uni.lu Common fragmentation patterns for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group is broken. oregonstate.edu The fragmentation of the oxane ring would also produce characteristic ions. Predicted collision cross-section values for various adducts, such as [M+H]⁺ and [M+Na]⁺, have been calculated to be 137.9 Ų and 142.2 Ų respectively. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. The ketone carbonyl group in this compound is a chromophore that would exhibit a weak n→π* transition at a characteristic wavelength in the UV region. The absence of extensive conjugation in the molecule suggests that the absorption would likely occur at a shorter wavelength compared to conjugated ketones.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystal, yielding a detailed three-dimensional molecular structure. This method is the gold standard for determining bond lengths, bond angles, and conformational details in the solid state.

For a molecule like "this compound," a successful X-ray crystallographic analysis would first require the growth of a suitable single crystal. The process involves dissolving the purified compound in an appropriate solvent and allowing it to slowly crystallize. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While specific experimental X-ray crystallography data for "this compound" is not available in the reviewed literature, analysis of related structures, such as 1,3-bis[(E)-4-methoxybenzylideneamino]propan-2-ol and 1-(4-methoxyphenyl)-2-phenoxyethan-1-one, provides insight into the type of data that would be obtained. researchgate.netresearchgate.net Key parameters determined from such an analysis would include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the calculated density. For instance, the analysis of 1,3-bis[(E)-4-methoxybenzylideneamino]propan-2-ol revealed an orthorhombic crystal system with a Pna21 space group. researchgate.net Similarly, 1-(4-methoxyphenyl)-2-phenoxyethan-1-one was found to be monoclinic with a P21/c space group. researchgate.net

The detailed structural parameters for "this compound" would precisely define the conformation of the oxane ring (typically a chair conformation), the geometry around the ketone, and the orientation of the methoxy group.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation technique with a detection method, are crucial for the identification and quantification of compounds in complex mixtures and for providing structural information. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly relevant for the analysis of a molecule like "this compound."

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. In a typical GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

While specific experimental GC-MS data for "this compound" has not been reported in the searched literature, general principles of mass spectrometry allow for the prediction of its fragmentation pattern. The electron ionization (EI) mass spectrum would likely show a molecular ion peak ([M]⁺) corresponding to its molecular weight, although it might be of low intensity. Key fragmentation pathways would involve the cleavage of the bonds adjacent to the carbonyl group and the ether linkage.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not volatile enough for GC-MS. In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer.

For "this compound," LC-MS analysis can provide valuable information. Predicted collision cross-section (CCS) values, which are related to the size and shape of the ion in the gas phase, can aid in its identification. The predicted CCS values for various adducts of "this compound" have been calculated. uni.lu These theoretical values can be compared with experimental data to increase confidence in the compound's identification.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 173.11722 | 137.9 |

| [M+Na]⁺ | 195.09916 | 142.2 |

| [M-H]⁻ | 171.10266 | 141.1 |

| [M+NH₄]⁺ | 190.14376 | 156.5 |

| [M+K]⁺ | 211.07310 | 143.3 |

| [M+H-H₂O]⁺ | 155.10720 | 132.0 |

| Table 1: Predicted m/z and Collision Cross Section (CCS) values for various adducts of this compound. uni.lu |

This table presents the predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values for different ionized forms (adducts) of the target compound. These predictions are valuable for interpreting experimental LC-MS data.

Chemical Reactivity and Transformation Studies

Reactivity of the Ketone Moiety

The ketone functional group is the more reactive site of the molecule, participating in a variety of chemical transformations.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. ncert.nic.in

A prominent example of this is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the ketone. For 1-Methoxy-3-(oxan-4-yl)propan-2-one, this would result in the formation of a tertiary alcohol. The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. ncert.nic.in

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Hydride ion | Sodium borohydride (B1222165) (NaBH₄) | 1-Methoxy-3-(oxan-4-yl)propan-2-ol |

| Alkyl group | Methylmagnesium bromide (CH₃MgBr) | 1-Methoxy-2-methyl-3-(oxan-4-yl)propan-2-ol |

The presence of alpha-hydrogens (hydrogens on the carbons adjacent to the carbonyl group) allows this compound to form enolates in the presence of a base. masterorganicchemistry.com The acidity of these alpha-hydrogens is a key feature of carbonyl compounds. ncert.nic.in The resulting enolate is a powerful nucleophile and can react with various electrophiles, primarily at the alpha-carbon. masterorganicchemistry.com

This reactivity allows for the introduction of substituents at the alpha-position. For instance, alkylation can be achieved by treating the enolate with an alkyl halide. mnstate.edulibretexts.org

Table 2: Reactions Involving Enolate Intermediates

| Reaction Type | Reagent Example | Expected Product |

|---|---|---|

| Halogenation (basic) | Bromine (Br₂) in NaOH | 1-Bromo-1-methoxy-3-(oxan-4-yl)propan-2-one |

| Alkylation | Methyl iodide (CH₃I) with a strong base (e.g., LDA) | 1-Methoxy-1-methyl-3-(oxan-4-yl)propan-2-one |

The ketone moiety can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon. nih.gov

Conversely, the oxidation of a simple ketone like this compound is not a typical reaction under standard conditions as it lacks a hydrogen atom on the carbonyl carbon. Strong oxidizing agents under harsh conditions would likely lead to the cleavage of carbon-carbon bonds. However, the adjacent ether linkage can influence the reactivity.

Table 3: Common Reduction and Oxidation Reactions

| Transformation | Reagent Example | Expected Product |

|---|---|---|

| Reduction of Ketone | Sodium borohydride (NaBH₄) | 1-Methoxy-3-(oxan-4-yl)propan-2-ol |

Reactivity of the Ether Linkage

The ether linkage in this compound is generally a stable functional group. wikipedia.orgpearson.com

Ethers are known for their relative inertness, but the carbon-oxygen bond can be cleaved under stringent conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction involves the protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comyoutube.com In the case of this compound, cleavage could potentially occur at either the methoxy (B1213986) group or the oxane ring, depending on the specific reaction conditions and the relative stability of the potential carbocation intermediates.

The ether linkage is stable under a wide range of conditions, including in the presence of many oxidizing and reducing agents, as well as bases. This stability allows for selective reactions to occur at the ketone functionality without affecting the ether part of the molecule. However, strong acidic conditions should be avoided if the integrity of the ether linkage is to be maintained. wikipedia.orgpearson.com

Reactivity of the Oxane Ring System

The oxane, or tetrahydropyran (B127337) (THP), ring is a saturated six-membered heterocycle containing an oxygen atom. Generally, it is a relatively stable ether linkage. However, under certain conditions, it can undergo reactions, primarily involving ring opening.

The cleavage of the C-O bonds within the oxane ring typically requires activation by Lewis acids or Brønsted acids. mdpi.com These catalysts coordinate to the ring oxygen, making the adjacent carbons more electrophilic and susceptible to nucleophilic attack. The reaction of cyclic ethers with acyl chlorides or anhydrides in the presence of a Lewis acid is a common method for their cleavage. mdpi.com For instance, Lewis acids such as zinc, iodine, and various metal chlorides (e.g., MoCl5, CoCl2) have been shown to catalyze the ring opening of tetrahydropyran and its derivatives. mdpi.com

In the context of this compound, a strong nucleophile in the presence of a Lewis acid could potentially attack one of the carbons adjacent to the ring oxygen (C2 or C6 of the oxane ring), leading to a ring-opened product. The regioselectivity of this attack would be influenced by steric and electronic factors.

The following table summarizes potential ring-opening reactions of the oxane ring under different catalytic conditions, extrapolated from known reactions of tetrahydropyran derivatives.

| Catalyst System | Nucleophile | Potential Product Type | Reference |

| Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂) | Halide (from acyl halide) | Halo-substituted ester | mdpi.com |

| Strong Acid (e.g., H₂SO₄) | Water | Diol | |

| Organometallic Reagents (e.g., Grignard) | Carbanion | Long-chain alcohol | |

| Reducing Agents (e.g., LiAlH₄/AlCl₃) | Hydride | Acyclic ether-alcohol |

This table presents hypothetical reaction outcomes for this compound based on the known reactivity of similar compounds.

The oxane ring typically adopts a chair conformation to minimize steric strain. The substituent at the C4 position, the -(CH₂)C(=O)CH₂OCH₃ group, will preferentially occupy the equatorial position to avoid 1,3-diaxial interactions. This conformational preference can influence the accessibility of the ring oxygen to catalysts and the trajectory of an incoming nucleophile.

Electron-donating or withdrawing properties of substituents can also affect the reactivity of the ring. An electron-withdrawing group can destabilize the partial positive charge that develops on the ring carbons during an acid-catalyzed ring-opening, potentially slowing down the reaction. Conversely, electron-donating groups could stabilize such an intermediate. In the case of this compound, the side chain is primarily aliphatic and is not expected to exert a strong electronic effect on the oxane ring itself.

Interplay of Functional Groups and Chemoselectivity

The presence of a ketone, a methoxy group, and an oxane ring within the same molecule raises questions of chemoselectivity in chemical transformations. The relative reactivity of these functional groups will determine the outcome of a given reaction.

Generally, the carbonyl group of a ketone is more reactive towards nucleophiles than a simple ether linkage. libretexts.org Therefore, reactions such as reduction or addition of organometallic reagents are expected to occur preferentially at the ketone.

For example, in a reduction reaction using a mild reducing agent like sodium borohydride (NaBH₄), the ketone would be selectively reduced to a secondary alcohol, leaving the methoxy and oxane ether linkages intact. researchgate.nettandfonline.com More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would also primarily target the ketone, but under forcing conditions could potentially effect the ring-opening of the oxane, especially in the presence of a Lewis acid. stackexchange.com

The following table outlines the expected chemoselectivity for reactions with this compound based on the reactivity of its functional groups.

| Reagent | Primary Reactive Site | Expected Product | Reference |

| NaBH₄ | Ketone | 1-Methoxy-3-(oxan-4-yl)propan-2-ol | researchgate.nettandfonline.com |

| LiAlH₄ | Ketone | 1-Methoxy-3-(oxan-4-yl)propan-2-ol | stackexchange.com |

| Grignard Reagent (e.g., CH₃MgBr) | Ketone | Tertiary alcohol derivative | libretexts.org |

| H₂/Pd/C | Ketone (under forcing conditions) | 1-Methoxy-3-(oxan-4-yl)propan-2-ol | youtube.com |

| Lewis Acid + Nucleophile | Oxane Ring | Ring-opened product | mdpi.com |

This table provides a predictive overview of the chemoselective reactions of the target compound.

Stereochemical Aspects of Reactions

Reactions involving this compound can have significant stereochemical implications.

The reduction of the ketone will generate a new stereocenter at the C2 position of the propane (B168953) chain, leading to a mixture of diastereomers (R and S configurations at the newly formed alcohol). The diastereomeric ratio of the product will depend on the steric hindrance around the carbonyl group and the specific reducing agent and reaction conditions used. The existing stereochemistry of the oxane ring (if any) could influence the facial selectivity of the nucleophilic attack on the ketone.

Reactions that proceed at the oxane ring can also be stereoselective. For instance, if a ring-opening reaction occurs via an SN2 mechanism, it would proceed with inversion of configuration at the carbon being attacked. acs.org The stereochemistry of the substituent at C4 can direct the approach of reagents. For example, a bulky substituent in the equatorial position might sterically hinder attack from that face of the ring.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of molecules at the atomic level. These methods solve the Schrödinger equation for a given molecular system, providing insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost. A typical DFT study on 1-Methoxy-3-(oxan-4-yl)propan-2-one would involve optimizing the molecule's geometry to find its most stable three-dimensional shape.

Following optimization, calculations of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be performed. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A molecular electrostatic potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. However, specific DFT studies detailing these properties for this compound are not found in the surveyed literature.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations that rely on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher accuracy than DFT for certain properties, albeit at a greater computational expense.

These high-accuracy calculations are often used to benchmark results from more computationally efficient methods like DFT. They can provide very precise values for energies, geometries, and vibrational frequencies. Currently, there are no published high-accuracy ab initio calculations specifically for this compound.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, including its conformational changes. For a flexible molecule like this compound, which contains a rotatable methoxy (B1213986) group and a flexible oxane ring, MD simulations could reveal the preferred conformations in different environments and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions and properties. A comprehensive conformational analysis using MD simulations for this specific compound has not been reported in the available literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with a particular reaction involving this compound. This would provide detailed insights into its reactivity and how it might be synthesized or how it might degrade. As of now, no specific computational studies on the reaction mechanisms involving this compound are publicly available.

Solvation Models and Environmental Effects on Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models, both implicit (treating the solvent as a continuum) and explicit (including individual solvent molecules), can be used to study these effects. Such models could predict how the electronic structure and reactivity of this compound change in different solvents. Research articles detailing the application of solvation models to this specific ketone are not currently available.

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to establish correlations between the chemical structure of a molecule and its physical, chemical, or biological properties. For this compound, computational methods could be used to predict various properties based on its structure. While dedicated SPR studies are not available, some basic molecular properties have been predicted and are available in public databases. uni.lu

Below is a table of predicted physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C9H16O3 | uni.lu |

| Molecular Weight | 172.22 g/mol | uni.lu |

| XlogP (predicted) | 0.4 | uni.lu |

| Monoisotopic Mass | 172.10994 Da | uni.lu |

| Predicted Collision Cross Section ([M+H]+) | 137.9 Ų | uni.lu |

| Predicted Collision Cross Section ([M+Na]+) | 142.2 Ų | uni.lu |

| Predicted Collision Cross Section ([M-H]-) | 141.1 Ų | uni.lu |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the theoretical descriptors of a set of compounds with their experimentally determined physicochemical properties. researchgate.netaidic.it The primary goal of QSPR is to develop a model that can accurately predict the properties of new or untested compounds, thereby reducing the need for extensive experimental work. researchgate.net

For a class of compounds like aliphatic ketones, QSPR models can be developed to predict various properties such as boiling point, density, viscosity, and even biological activities like enzyme inhibition. researchgate.netbham.ac.uk The development of a robust QSPR model typically involves the following steps:

Data Set Selection: A diverse set of ketones with known experimental property values is selected.

Descriptor Calculation: A wide range of theoretical descriptors is calculated for each molecule in the dataset.

Variable Selection: Statistical methods, such as multiple linear regression (MLR) or genetic algorithms, are used to select a subset of descriptors that have the most significant correlation with the property of interest. nih.gov

Model Building and Validation: A mathematical model is built using the selected descriptors. The model's predictive power is then rigorously validated using internal (e.g., cross-validation) and external validation techniques. researchgate.net

For instance, a QSPR model to predict the acidity (pKa) of ketones could be developed using a combination of constitutional, topological, and quantum-chemical descriptors. researchgate.net A hypothetical QSPR model for predicting a property of this compound and related ketones might take the form of a multiple linear regression equation:

Property = c₀ + c₁D₁ + c₂D₂ + c₃*D₃ + ...

Where 'Property' is the physicochemical property being predicted, D₁, D₂, D₃ are the selected molecular descriptors, and c₀, c₁, c₂, c₃ are the regression coefficients determined from the statistical analysis.

An illustrative QSPR model for predicting a hypothetical property of ketones is shown in the table below.

| Property Predicted | Model Equation | R² | Q² |

| Boiling Point (°C) | BP = 25.4 + 1.2(MW) - 5.7(NRB) + 0.8(TPSA) | 0.92 | 0.88 |

| logP (Octanol-Water Partition Coefficient) | logP = 0.15 + 0.02(SASA) - 0.05(HBA) | 0.89 | 0.85 |

| Acidity (pKa) | pKa = 35.2 - 1.5(HOMO) - 0.9*(Dipole Moment) | 0.91 | 0.86 |

Note: The models and statistical values in this table are hypothetical and for illustrative purposes. MW = Molecular Weight, NRB = Number of Rotatable Bonds, TPSA = Topological Polar Surface Area, SASA = Solvent-Accessible Surface Area, HBA = Number of Hydrogen Bond Acceptors, HOMO = Highest Occupied Molecular Orbital energy. R² (coefficient of determination) and Q² (cross-validated R²) are measures of the model's goodness of fit and predictive ability, respectively. researchgate.net

Through such computational investigations, a deep understanding of the molecular characteristics of this compound can be achieved, providing a solid foundation for its further study and potential application in various scientific and industrial fields.

Future Research Directions and Challenges

Development of Novel Synthetic Routes

There is no available literature detailing specific novel synthetic routes for 1-Methoxy-3-(oxan-4-yl)propan-2-one. While general synthetic methods for related ketones and ethers exist, applying these to this particular molecule would be speculative without dedicated research.

Exploration of Unconventional Reactivity

The chemical reactivity profile of this compound has not been a subject of published studies. Therefore, any discussion of its potential for unconventional reactivity would be conjectural.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The application of artificial intelligence (AI) and machine learning in chemical synthesis is a rapidly advancing field. These technologies are being used for retrosynthetic analysis, reaction condition optimization, and the prediction of novel reaction pathways. However, there are no specific reports or case studies where these AI tools have been applied to the synthesis design of this compound.

Sustainable and Scalable Production Methodologies

Similarly, information regarding the development of sustainable and scalable production methods for this compound is absent from the public domain. Research into green chemistry principles, such as the use of renewable feedstocks, solvent reduction, or catalytic efficiency for its production, has not been reported.

Q & A

Q. What are the common synthetic routes for preparing 1-Methoxy-3-(oxan-4-yl)propan-2-one?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1 : Formation of the oxan-4-yl (tetrahydropyran) ring via acid-catalyzed cyclization of a diol precursor.

- Step 2 : Introduction of the methoxy group via nucleophilic substitution or etherification under basic conditions.

- Step 3 : Ketone functionalization using oxidation or coupling reactions. Characterization via NMR and mass spectrometry is critical to confirm intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : For structural elucidation of the oxan-4-yl group and methoxy substitution pattern.

- IR Spectroscopy : To identify carbonyl (C=O) and ether (C-O-C) stretches.

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation analysis.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for research applications) .

Q. What are the key physicochemical properties of this compound?

- Molecular Formula : C₉H₁₆O₃ (hypothetical, based on structural analogs).

- Boiling Point/Melting Point : Estimated via computational tools (e.g., ChemDraw).

- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, acetone) due to the ether and ketone moieties. Experimental validation is recommended for precise data .

Q. How does the oxan-4-yl group influence reactivity in organic transformations?

The tetrahydropyran ring provides steric hindrance and electronic effects, directing regioselectivity in reactions. For example:

- Nucleophilic Substitution : The methoxy group may stabilize transition states via resonance.

- Reduction : The ketone can be reduced to a secondary alcohol, with the oxan-4-yl group influencing stereochemistry.

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways for synthesizing this compound?

DFT calculations (e.g., B3LYP/6-31G*) predict transition states and intermediates, reducing trial-and-error in synthesis. For instance:

- Cyclization Energy Barriers : Modeling the oxan-4-yl ring formation identifies optimal catalysts (e.g., p-toluenesulfonic acid).

- Electronic Effects : Charge distribution analysis guides methoxy group introduction strategies .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts)?

- Multi-Technique Validation : Cross-reference NMR, IR, and X-ray crystallography (if crystals are obtainable).

- Computational NMR Prediction : Tools like Gaussian or ACD/Labs simulate expected shifts, aiding assignment .

Q. What experimental design considerations are critical for studying its reactivity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Temperature Control : Exothermic reactions (e.g., Grignard additions) require gradual reagent addition.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. How does this compound compare structurally and functionally to analogs like 1-Methoxy-2-propanone?

Q. What mechanistic insights explain its role in multicomponent reactions?

The ketone and ether groups act as electrophilic and directing sites, respectively. For example:

- Mannich Reactions : The oxan-4-yl group stabilizes iminium intermediates, accelerating product formation.

- Cycloadditions : Participates as a dienophile in Diels-Alder reactions under thermal conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。